2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol
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Overview
Description
2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperidine ring, a hydroxymethyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of amines .
Scientific Research Applications
2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrophenol groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-aminophenol
- 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-chlorophenol
- 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-bromophenol
Uniqueness
Compared to similar compounds, 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIJUULJRYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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